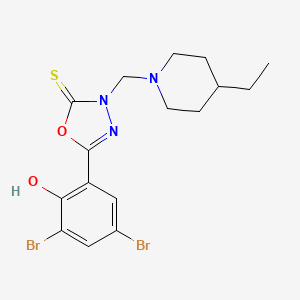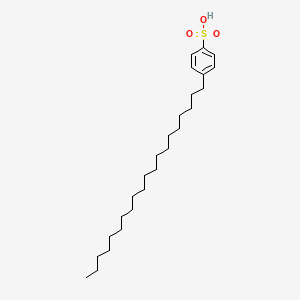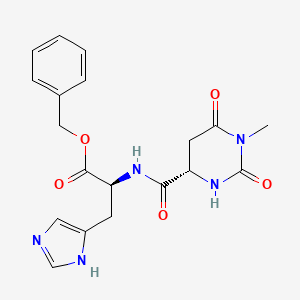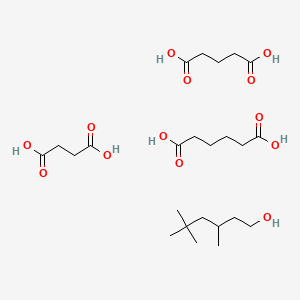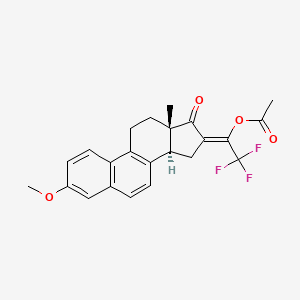
16-(1-(Acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one typically involves the following steps:
Starting Material: The synthesis begins with an appropriate estrane derivative.
Introduction of Trifluoroethylidene Group:
Methoxylation: The methoxy group is introduced via a methylation reaction using a suitable methylating agent.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Purification steps such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoroethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one has several scientific research applications:
Biology: Studied for its potential biological activities, including hormone receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用机制
The compound exerts its effects through interaction with specific molecular targets, such as hormone receptors. The trifluoroethylidene group enhances its binding affinity and selectivity towards these receptors, leading to modulation of hormonal pathways. The methoxy group contributes to its overall stability and bioavailability.
相似化合物的比较
Similar Compounds
Estradiol: A natural hormone with a similar estrane skeleton but lacking the trifluoroethylidene and methoxy groups.
Ethinylestradiol: A synthetic derivative of estradiol with an ethinyl group at the C17 position.
Mestranol: Another synthetic derivative with a methoxy group at the C3 position.
Uniqueness
16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one is unique due to the presence of the trifluoroethylidene group, which imparts distinct chemical and biological properties. This group enhances its stability, binding affinity, and selectivity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
2691-81-8 |
|---|---|
分子式 |
C23H21F3O4 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
[(1Z)-2,2,2-trifluoro-1-[(13S,14S)-3-methoxy-13-methyl-17-oxo-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-16-ylidene]ethyl] acetate |
InChI |
InChI=1S/C23H21F3O4/c1-12(27)30-21(23(24,25)26)18-11-19-17-6-4-13-10-14(29-3)5-7-15(13)16(17)8-9-22(19,2)20(18)28/h4-7,10,19H,8-9,11H2,1-3H3/b21-18-/t19-,22-/m0/s1 |
InChI 键 |
YIODTVGTQJKFMM-QGPSGZEKSA-N |
手性 SMILES |
CC(=O)O/C(=C\1/C[C@H]2C3=C(CC[C@@]2(C1=O)C)C4=C(C=C3)C=C(C=C4)OC)/C(F)(F)F |
规范 SMILES |
CC(=O)OC(=C1CC2C3=C(CCC2(C1=O)C)C4=C(C=C3)C=C(C=C4)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


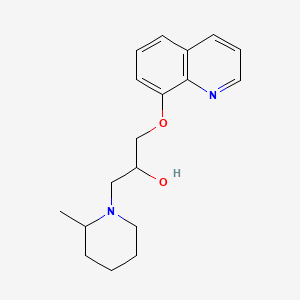
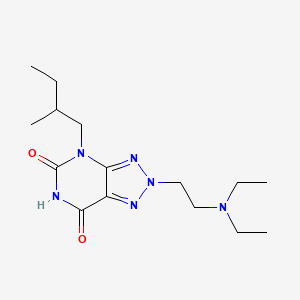
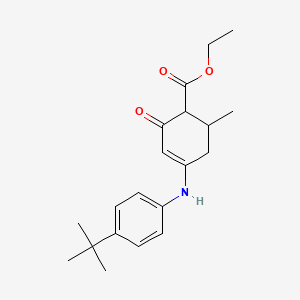
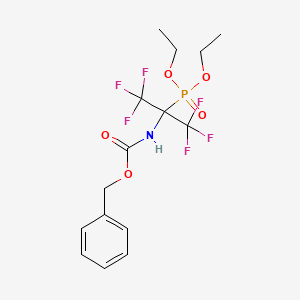


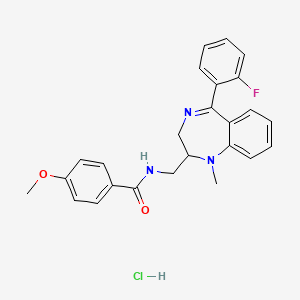
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
